molecular formula C9H11FO2 B14345199 Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]- CAS No. 104620-55-5

Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-

Cat. No.: B14345199
CAS No.: 104620-55-5
M. Wt: 170.18 g/mol
InChI Key: PKJNLJURKIDHRY-UHFFFAOYSA-N
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Description

Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]- is an organic compound with the molecular formula C9H11FO2 It is a derivative of benzene, where a fluorine atom is substituted at the para position and a [(methoxymethoxy)methyl] group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]- typically involves the following steps:

    Starting Material: The synthesis begins with benzene as the starting material.

    Fluorination: The benzene ring undergoes electrophilic aromatic substitution to introduce a fluorine atom at the para position. This can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Methoxymethylation: The next step involves the introduction of the [(methoxymethoxy)methyl] group. This can be done using methoxymethyl chloride (MOMCl) in the presence of a base like triethylamine (TEA) to form the desired compound.

Industrial Production Methods

Industrial production methods for Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]- may involve large-scale fluorination and methoxymethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide (OH-) or amine (NH2-) groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).

    Substitution: Sodium hydroxide (NaOH) in water or ammonia (NH3) in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]- involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the [(methoxymethoxy)methyl] group can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-fluoro-4-methoxy-: Similar structure but lacks the [(methoxymethoxy)methyl] group.

    Benzene, 1-fluoro-4-methyl-: Similar structure but has a methyl group instead of the [(methoxymethoxy)methyl] group.

Uniqueness

Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]- is unique due to the presence of both the fluorine atom and the [(methoxymethoxy)methyl] group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-fluoro-4-(methoxymethoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-11-7-12-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJNLJURKIDHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456112
Record name Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104620-55-5
Record name Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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